molecular formula C17H24BrNO4 B3835716 Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate

Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate

Cat. No.: B3835716
M. Wt: 386.3 g/mol
InChI Key: NBPKHRFRMVAWAR-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a brominated dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the piperidine ring with ethyl chloroformate or a similar reagent to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The brominated dimethoxyphenyl moiety may play a role in binding to target proteins or enzymes, while the piperidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate can be compared with other piperidine derivatives and brominated aromatic compounds. Similar compounds include:

    Ethyl 1-[(4-bromo-2,5-dimethoxyphenyl)methyl]piperidine-2-carboxylate: Differing in the position of the bromine and methoxy groups.

    Ethyl 1-[(5-chloro-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate: Substitution of bromine with chlorine.

    Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-3-carboxylate: Variation in the position of the ester group on the piperidine ring.

Properties

IUPAC Name

ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrNO4/c1-4-23-17(20)14-7-5-6-8-19(14)11-12-9-13(18)16(22-3)10-15(12)21-2/h9-10,14H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPKHRFRMVAWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate
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